Chemical structure and properties of 2-((2-Fluorophenyl)amino)benzonitrile
Chemical structure and properties of 2-((2-Fluorophenyl)amino)benzonitrile
An In-depth Technical Guide to 2-((2-Fluorophenyl)amino)benzonitrile
Introduction
2-((2-Fluorophenyl)amino)benzonitrile is an aromatic organic compound that holds significant interest for researchers and developers in the pharmaceutical and materials science sectors. Structurally, it is characterized by a benzonitrile core linked via an amino bridge to a 2-fluorophenyl group. This arrangement of a flexible diarylamine scaffold with a reactive nitrile group and a strategically placed fluorine atom imparts a unique combination of steric and electronic properties. These features make it a valuable intermediate and a molecular building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile group offers a versatile handle for further chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-((2-Fluorophenyl)amino)benzonitrile, with a focus on its relevance in drug discovery and development.
Chemical Structure and Identification
The molecular structure of 2-((2-Fluorophenyl)amino)benzonitrile consists of two aromatic rings connected by a secondary amine. One ring is a benzonitrile, and the other is a fluorobenzene, with the fluorine atom at the ortho position relative to the amino linkage.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-((2-Fluorophenyl)amino)benzonitrile |
| Molecular Formula | C₁₃H₉FN₂ |
| Molecular Weight | 212.22 g/mol |
| CAS Number | 38670-55-4 |
| SMILES | FC1=CC=CC=C1NC2=CC=CC=C2C#N |
| InChI Key | YQGXTQZJZXJZGH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2-((2-Fluorophenyl)amino)benzonitrile are crucial for its handling, storage, and application in synthetic chemistry. The presence of the polar nitrile and amino groups, combined with the two aromatic rings, results in a compound with moderate polarity.
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline solid | --- |
| Melting Point | 98-102 °C | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | --- |
| XLogP3 | 3.6 | --- |
Synthesis and Purification
The synthesis of 2-((2-Fluorophenyl)amino)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. A common and efficient method involves the coupling of 2-aminobenzonitrile with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. An alternative approach is the palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.
Representative Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile using a palladium catalyst.
Materials:
-
2-Chlorobenzonitrile
-
2-Fluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.0 mmol), 2-fluoroaniline (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((2-Fluorophenyl)amino)benzonitrile as a solid.
Caption: Buchwald-Hartwig amination workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the structure and purity of 2-((2-Fluorophenyl)amino)benzonitrile is typically performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
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9.20-9.00 (br s, 1H): This broad singlet corresponds to the N-H proton of the secondary amine.
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7.70-7.00 (m, 8H): This complex multiplet region arises from the eight aromatic protons on the two benzene rings. The coupling patterns will be influenced by the positions of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number and types of carbon atoms.
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
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155-152 (d, J = 245 Hz): This doublet with a large coupling constant is characteristic of the carbon atom directly bonded to fluorine (C-F).
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145-115 (m): This region contains the signals for the other aromatic carbons.
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118 (s): The signal for the nitrile carbon (-C≡N).
-
110 (s): The signal for the carbon atom to which the nitrile group is attached.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR (KBr, cm⁻¹):
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3400-3300: N-H stretching vibration of the secondary amine.
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2220: C≡N stretching vibration of the nitrile group.
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1600-1450: C=C stretching vibrations of the aromatic rings.
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1250: C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
Expected MS (EI):
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m/z 212 [M]⁺: Molecular ion peak.
Applications in Drug Discovery and Medicinal Chemistry
The 2-((phenyl)amino)benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The introduction of a fluorine atom can further enhance the pharmacological properties of these compounds.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a diarylamine core, which can effectively occupy the ATP-binding pocket of these enzymes. The 2-((2-Fluorophenyl)amino)benzonitrile structure can serve as a key intermediate in the synthesis of inhibitors targeting various kinases involved in cancer and inflammatory diseases. The nitrile group can be transformed into other functional groups, such as amides or heterocycles, to fine-tune binding interactions.
Precursor to Anticonvulsant and Neuroprotective Agents
The benzonitrile moiety is present in several compounds with activity in the central nervous system. For example, derivatives of this scaffold have been explored for their potential as noncompetitive AMPA receptor antagonists, which are of interest for the treatment of epilepsy and other neurological disorders.[3]
Caption: Potential mechanism of action for derived AMPA receptor antagonists.
Safety and Handling
2-((2-Fluorophenyl)amino)benzonitrile should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-((2-Fluorophenyl)amino)benzonitrile is a versatile and valuable building block in organic synthesis, particularly for applications in drug discovery. Its unique structural features, including the diarylamine core, the reactive nitrile group, and the strategically placed fluorine atom, make it an attractive starting material for the development of novel therapeutic agents. The synthetic routes to this compound are well-established, and its chemical properties allow for a wide range of further modifications. As research in medicinal chemistry continues to advance, the importance of scaffolds like 2-((2-Fluorophenyl)amino)benzonitrile is likely to grow.
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